molecular formula C13H17NO2 B4434249 1-(4-methoxy-3-methylbenzoyl)pyrrolidine

1-(4-methoxy-3-methylbenzoyl)pyrrolidine

Cat. No.: B4434249
M. Wt: 219.28 g/mol
InChI Key: CVSCAGVXTIFDGH-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylbenzoyl)pyrrolidine is a pyrrolidine derivative characterized by a benzoyl group substituted with a methoxy (-OCH₃) and a methyl (-CH₃) group at the 4- and 3-positions of the benzene ring, respectively. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, provides conformational rigidity and enhances interactions with biological targets.

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-9-11(5-6-12(10)16-2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSCAGVXTIFDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological implications of 1-(4-methoxy-3-methylbenzoyl)pyrrolidine relative to analogous compounds:

Compound Name Structural Features Unique Properties/Biological Activity References
This compound Pyrrolidine + 4-methoxy-3-methylbenzoyl group Hypothesized enhanced lipophilicity and target binding due to methoxy/methyl substitution
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Pyrrolidine + bromo/methoxybenzoyl + imidazolidinedione Unique dual-ring system; potential for DNA alkylation and anticancer activity
1-(3-Fluoro-4-methoxybenzoyl)azetidine Azetidine (4-membered ring) + 3-fluoro-4-methoxybenzoyl Smaller ring size increases ring strain; fluorination enhances metabolic stability
1-(2-Chloroethyl)pyrrolidine Pyrrolidine + chloroethyl substituent Alkylating agent with demonstrated anticancer properties via DNA/protein adduct formation
4-Methoxybenzoyl-meso-octamethyl-calix[2]pyrrolidino[2]pyrrole Macrocyclic calixpyrrole + 4-methoxybenzoyl Enhanced solubility and supramolecular interactions due to macrocyclic structure
1-(4-Chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide Pyrrolidine + chlorophenyl + oxadiazole Oxadiazole moiety improves bioavailability; potential antibacterial/antifungal activity

Key Comparative Insights

Electronic and Steric Effects
  • Methoxy and Methyl Substitutions : The 4-methoxy and 3-methyl groups in the target compound likely enhance electron-donating effects and steric bulk compared to halogenated analogs (e.g., 3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidine]). This could improve binding affinity to hydrophobic enzyme pockets while reducing metabolic degradation .
  • Fluorine vs.
Ring Size and Conformational Flexibility
  • Pyrrolidine vs. Azetidine : The five-membered pyrrolidine ring offers greater conformational stability compared to azetidine (4-membered), which is prone to ring strain. This stability may translate to better pharmacokinetic profiles .
  • Macrocyclic Derivatives : Compounds like the calixpyrrolidine macrocycle demonstrate how larger ring systems can enhance solubility and target specificity through supramolecular interactions, though synthesis complexity increases .

Physicochemical and Pharmacokinetic Properties

Property This compound 1-(2-Chloroethyl)pyrrolidine 3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidine]imidazolidinedione
LogP ~2.5 (estimated) 1.8 3.1
Water Solubility Moderate Low Low
Bioavailability High (predicted) Moderate Moderate
Metabolic Stability High (due to methoxy group) Low (reactive chloroethyl) Moderate

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methoxy-3-methylbenzoyl)pyrrolidine?

The synthesis typically involves a multi-step approach, including acylation of the pyrrolidine ring with a substituted benzoyl chloride. A general method involves reacting pyrrolidine with 4-methoxy-3-methylbenzoyl chloride under basic conditions (e.g., potassium carbonate in THF/acetonitrile) to facilitate nucleophilic substitution at the nitrogen . Purification often employs column chromatography, and yields depend on stoichiometric ratios and reaction time. Key intermediates should be characterized at each step using spectroscopic methods.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. Key signals include:

  • ¹H NMR : A singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.7–7.2 ppm).
  • ¹³C NMR : A carbonyl signal at ~δ 170 ppm and distinct peaks for the methyl and methoxy substituents. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+), while IR spectroscopy identifies the carbonyl stretch (~1650–1700 cm⁻¹) .

Q. How can researchers ensure the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Analytical TLC (silica gel, ethyl acetate/hexane eluent) provides rapid verification. Recrystallization from ethanol or methanol can further enhance purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during acylation?

Yield optimization requires careful control of:

  • Solvent polarity : THF/acetonitrile mixtures (2:1 v/v) balance solubility and reaction rates .
  • Base selection : Potassium carbonate outperforms weaker bases by minimizing side reactions.
  • Temperature : Room temperature avoids decomposition, while prolonged stirring (12–24 hours) ensures completion. Catalytic additives (e.g., DMAP) may accelerate acylation but require testing for compatibility .

Q. What role do intramolecular hydrogen bonds play in the structural stability of this compound derivatives?

X-ray crystallography reveals that intramolecular N–H⋯O and C–H⋯π interactions stabilize the compound’s conformation. For example, the pyrrolidine NH group forms hydrogen bonds with the carbonyl oxygen, enforcing a planar geometry that enhances crystallinity . Such interactions also influence solubility and bioavailability, as seen in related pyrrolidine-based pharmaceuticals .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For instance:

  • Substituent variation : Modifying the methoxy or methyl groups on the benzoyl ring alters receptor binding (e.g., serotonin or dopamine targets) .
  • In vitro assays : Comparative testing across cell lines (e.g., neuronal vs. non-neuronal) clarifies selectivity. Contradictions may arise from differences in assay conditions (e.g., pH, solvent), necessitating standardized protocols .

Q. What advanced computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Molecular dynamics simulations and density functional theory (DFT) can model:

  • Lipophilicity : LogP values predict membrane permeability.
  • Metabolic stability : Cytochrome P450 binding affinities highlight potential oxidation sites. Tools like AutoDock Vina assess binding modes to neurological targets (e.g., monoamine transporters), guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methoxy-3-methylbenzoyl)pyrrolidine
Reactant of Route 2
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1-(4-methoxy-3-methylbenzoyl)pyrrolidine

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